Receptor Binding Affinity: Rat vs. Human Secretin at the Human SCTR by Competition Binding
In a head-to-head competition binding assay using ¹²⁵I-secretin on membranes from U2OS cells overexpressing human SCTR, rat secretin (33-59) exhibited an IC₅₀ of 1.231 nM, while human secretin yielded an IC₅₀ of 0.325 nM [1]. This represents a ~3.8-fold lower affinity of the rat peptide for the human receptor, a critical consideration when interpreting cross-species pharmacological data.
| Evidence Dimension | Receptor binding affinity (IC₅₀) at human SCTR |
|---|---|
| Target Compound Data | IC₅₀ = 1.231 nM |
| Comparator Or Baseline | Human secretin, IC₅₀ = 0.325 nM |
| Quantified Difference | ~3.8-fold lower affinity (rat vs. human secretin at human SCTR) |
| Conditions | Radioligand: ¹²⁵I-secretin; Membrane: U2OS-SCTR; Assay: competition binding, n≥3 in triplicate |
Why This Matters
Procurement of rat secretin (33-59) is mandatory for studies using rodent SCTR models to avoid a ~3.8-fold affinity gap that would distort dose-response calculations if human secretin were substituted.
- [1] Figure 6. Antagonist and agonist assays of wild-type secretin and selected secretin variants. Biomedicines. 2022;10(3):536. PMC8944975. View Source
